5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
Description
5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a 4-(2-fluoroethyl)piperazine moiety at position 2. This structure combines a pyrimidine scaffold—a common pharmacophore in medicinal chemistry—with a fluorinated piperazine tail, which may enhance metabolic stability and receptor-binding properties.
Properties
IUPAC Name |
5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGNGLBRBSLHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(2-Fluoroethyl)piperazine
The 2-fluoroethyl-piperazine fragment is synthesized via alkylation of piperazine with a 2-fluoroethylating agent. A common approach involves reacting piperazine with 2-fluoroethyl bromide or tosylate under basic conditions. For instance, treatment of piperazine with 1.1 equivalents of 2-fluoroethyl tosylate in acetonitrile at 60°C for 12 hours yields mono-substituted 1-(2-fluoroethyl)piperazine, minimizing di-substitution by controlling stoichiometry. The product is purified via fractional distillation or column chromatography (yield: 65–75%).
Key Reaction Conditions:
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Solvent: Acetonitrile or dichloromethane.
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Base: Triethylamine or potassium carbonate.
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Temperature: 60–80°C.
Nucleophilic Substitution on 2,5-Dichloropyrimidine
The chloropyrimidine core undergoes selective substitution at the 2-position due to electronic activation by the adjacent nitrogen atoms. Reacting 2,5-dichloropyrimidine with 1-(2-fluoroethyl)piperazine in a polar aprotic solvent facilitates SNAr. For example, heating 2,5-dichloropyrimidine with 1.2 equivalents of 1-(2-fluoroethyl)piperazine in dimethylformamide (DMF) at 90°C for 24 hours in the presence of potassium carbonate affords the target compound. The 5-chloro group remains intact due to its lower reactivity.
Optimization Insights:
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Solvent Effects: Reactions in DMF proceed faster than in benzene or methanol due to enhanced nucleophilicity and solubility.
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Temperature: Elevated temperatures (80–100°C) improve reaction rates but may necessitate shorter durations to avoid byproducts.
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Yield: 70–85% after purification via recrystallization (ethanol/water) or silica gel chromatography.
Mechanistic Considerations
SNAr Reaction Dynamics
The substitution at the 2-position of 2,5-dichloropyrimidine follows an SNAr mechanism, involving:
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Formation of a Meisenheimer complex via attack by the piperazine nitrogen.
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Departure of the chloride leaving group , stabilized by the electron-withdrawing pyrimidine ring.
The 5-chloro group’s lower reactivity stems from reduced activation by the ring’s electronic structure, preventing over-substitution.
Competing Pathways and Byproduct Mitigation
Potential side reactions include:
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Di-substitution : Controlled by using a slight excess of 2,5-dichloropyrimidine (1.1–1.3 equivalents).
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N-Alkylation of piperazine : Minimized by employing aprotic solvents and avoiding protic conditions.
Characterization and Analytical Data
The final product is validated using spectroscopic and chromatographic methods:
| Property | Data |
|---|---|
| Molecular Formula | C₁₀H₁₃ClFN₅ |
| ¹H NMR (400 MHz, DMSO) | δ 8.20 (s, 1H, pyrimidine-H), 3.75–2.90 (m, 10H, piperazine/CH₂F) |
| ¹³C NMR (100 MHz, DMSO) | δ 160.1 (C-Cl), 158.9 (C-N), 82.3 (d, J = 170 Hz, CF₂) |
| 19F NMR (376 MHz, DMSO) | δ -220.1 (t, J = 47 Hz) |
| HPLC Purity | >98% (C18 column, acetonitrile/water) |
Alternative Synthetic Routes
Reductive Amination Approach
A two-step strategy involves:
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 minutes) in DMF accelerates the SNAr reaction, achieving 80% yield with reduced side products.
Industrial-Scale Production Considerations
For large-scale synthesis, critical factors include:
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Hydrolysis reactions: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) can be used under appropriate solvent conditions (e.g., dimethylformamide or tetrahydrofuran).
Oxidation reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological research: It can be used to study the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.
Pharmaceutical research: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The piperazine ring and pyrimidine core are frequently modified to tune pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazinyl Pyrimidine Derivatives
Key Observations:
Piperazine Substituents :
- Fluoroethyl Group : Introduces fluorine, which can improve metabolic stability and membrane permeability via reduced oxidative metabolism .
- Pyridinyl or Aromatic Groups : Enhance receptor binding but may compromise solubility (e.g., logP increases) .
- Methyl Group : Simplifies synthesis but may reduce affinity compared to bulkier substituents .
Pyrimidine Substituents :
- Chlorine at Position 5 : Common in kinase inhibitors (e.g., AZD1480) but may reduce affinity for receptors like 5-HT7, where position 5 substitutions are unfavorable .
- Heteroaryl Groups at Position 4 : Improve receptor selectivity (e.g., 3-furyl in 5-HT7 antagonists) .
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Solubility | Metabolic Stability |
|---|---|---|---|
| This compound | ~2.5 (moderate) | Low (lipophilic) | High (fluorine reduces oxidation) |
| 5-Chloro-2-(piperazin-1-yl)pyrimidine | ~1.8 | Moderate | Low (unprotected amine) |
| 5-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine | ~3.0 | Poor | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
